Product packaging for 4,5-Dichloro-6-(methylthio)pyrimidine(Cat. No.:)

4,5-Dichloro-6-(methylthio)pyrimidine

Cat. No.: B13079971
M. Wt: 195.07 g/mol
InChI Key: NJOIOMQBIFRAIG-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(methylthio)pyrimidine is a multifunctionalized pyrimidine derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. This compound features distinct chlorine atoms at the 4 and 5 positions and a methylthio group at the 6 position, creating a versatile scaffold for selective functionalization. Pyrimidines are fundamental structures in biological systems, such as in nucleic acid bases, and are prevalent in a plethora of pharmaceuticals, including anti-inflammatory, anti-microbial, and anti-tumor agents . The presence of two chlorine atoms at adjacent positions on the pyrimidine ring is a relatively uncommon substitution pattern that offers unique reactivity for constructing complex molecular architectures, such as the pyrimido[4,5-d]pyrimidine bicyclic systems investigated for their significant biological activities . The methylthio (-SMe) group acts as a valuable directing group and can be further modified, for instance, through oxidation to a sulfone, which enhances its properties as a leaving group in nucleophilic substitution reactions . Researchers can leverage this compound to explore nucleophilic aromatic substitution, where the chlorine atoms can be selectively displaced by alkoxides, amines, and other nucleophiles under controlled conditions, as demonstrated in syntheses of analogous alkoxypyrimidines . Its primary research value lies in its application as a precursor for the synthesis of novel chemical entities, potential agrochemicals, and active pharmaceutical ingredients (APIs). This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2S B13079971 4,5-Dichloro-6-(methylthio)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Cl2N2S

Molecular Weight

195.07 g/mol

IUPAC Name

4,5-dichloro-6-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3

InChI Key

NJOIOMQBIFRAIG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=N1)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4,5 Dichloro 6 Methylthio Pyrimidine

Reactivity of Chlorine Substituents

The presence of two nitrogen atoms in the pyrimidine (B1678525) ring significantly lowers the electron density, making it susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms, particularly chlorine, at the C-2, C-4, and C-6 positions serve as excellent leaving groups in these reactions.

Nucleophilic Displacement Reactions at C-4 and C-5 Positions

In the pyrimidine ring, the reactivity of halogens towards nucleophilic displacement is highly dependent on their position. The general order of reactivity for leaving groups is C-4(6) > C-2 >> C-5. acs.org This trend is attributed to the ability of the ring nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.

For 4,5-Dichloro-6-(methylthio)pyrimidine, the chlorine atom at the C-4 position is activated by both adjacent ring nitrogen atoms (α and γ positions), making it the primary site for nucleophilic attack. Conversely, the chlorine atom at the C-5 position is significantly less reactive. acs.org It lacks the same degree of activation from the ring nitrogens, and its displacement is rarely observed under standard SNAr conditions. Studies on 2,4,5-trichloropyrimidine (B44654) have shown that nucleophilic substitution with amines occurs preferentially at the C-4 position, leaving the C-5 chlorine intact. d-nb.inforsc.org

Regioselectivity in Substitution Reactions

The pronounced difference in reactivity between the C-4 and C-5 positions dictates a high degree of regioselectivity in nucleophilic substitution reactions of this compound. Nucleophiles will almost exclusively attack the C-4 position. This high selectivity is a common feature in the chemistry of polysubstituted pyrimidines and is synthetically valuable, allowing for the sequential and controlled introduction of different substituents onto the pyrimidine core.

For instance, in the reaction of 2,4,5-trichloropyrimidine with pyrrolidine, a remarkable regioselectivity of 94:6 in favor of substitution at the C-4 position over the C-2 position was observed under aqueous conditions, with no substitution at C-5. d-nb.info Similarly, studies on 2,4-dichloropyrimidines generally show a strong preference for substitution at the C-4 position, although this can be modulated by the electronic properties of other substituents on the ring. acs.orgwuxiapptec.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Various Chloropyrimidines
SubstrateNucleophileMajor Substitution PositionReference
2,4,5-TrichloropyrimidinePyrrolidineC-4 d-nb.info
2,4-DichloropyrimidinesAminesC-4 (Generally) acs.org
4,6-Dichloro-2-(methylthio)pyrimidine (B19916)Sodium EthoxideC-4/C-6 mdpi.com

Influence of the Methylthio Group on Halogen Reactivity

The methylthio group is considered a weaker activating group for SNAr than the corresponding sulfone. This is because the sulfone group is a powerful electron-withdrawing group, which further decreases the electron density of the pyrimidine ring and stabilizes the intermediate Meisenheimer complex more effectively. This difference in reactivity allows for a synthetic strategy where the methylthio group can be oxidized to a methylsulfonyl group to enhance the reactivity of the remaining leaving groups.

Reactivity of the Methylthio Group

While often regarded as a spectator substituent, the methylthio group itself can participate in reactions, either through oxidation at the sulfur atom or by acting as a leaving group.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group is susceptible to oxidation. It can be readily oxidized to a methylsulfinyl (sulfoxide) group and further to a methylsulfonyl (sulfone) group using a variety of oxidizing agents. orientjchem.orgresearchgate.net Common reagents for these transformations include peracids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium peroxymonosulfate (B1194676) (Oxone®). researchgate.netrsc.orgacs.org

The oxidation state of the sulfur atom significantly impacts the electronic properties of the pyrimidine ring.

Methylsulfinyl (-SOMe) group: Moderately electron-withdrawing.

Methylsulfonyl (-SO₂Me) group: Strongly electron-withdrawing.

This transformation is a powerful synthetic tool. Converting the methylthio group to a methylsulfonyl group dramatically increases the electron-deficient character of the pyrimidine ring, thereby activating the C-4 and C-5 positions towards nucleophilic attack. The resulting sulfone can also act as a leaving group itself, often displaying reactivity comparable to or greater than a halogen. wuxiapptec.com

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion
Oxidizing AgentTypical ProductReference
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide (1 equiv.), Sulfone (2+ equiv.) orientjchem.org
Hydrogen Peroxide (H₂O₂)Sulfone researchgate.net
Potassium peroxymonosulfate (Oxone®)Sulfone researchgate.net
Sodium Periodate (NaIO₄)Sulfoxide acs.org

Nucleophilic Displacement of the Methylthio Moiety

Under specific conditions, the methylthio group can function as a leaving group and be displaced by certain nucleophiles. This reactivity is less common than the displacement of halogens but has been well-documented in related systems.

A notable study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated that treatment with sodium cyanide did not lead to the expected displacement of the C-4 chlorine. Instead, the methylthio group at the C-2 position was displaced, yielding ethyl 2-cyano-4-methylthiopyrimidine-5-carboxylate. rsc.org A similar displacement of the methylthio group was observed when the substrate was treated with an excess of sodium methoxide. rsc.org This suggests that strong or highly nucleophilic reagents can favor the displacement of the methylthio group, potentially competing with or even superseding the displacement of a chloro substituent depending on the specific electronic and steric environment of the pyrimidine ring.

Reactions Involving the Pyrimidine Core

The reactivity of the this compound core is dictated by the electronic effects of its substituents: the two electron-withdrawing chloro groups, the electron-donating (by resonance) but also electron-withdrawing (by induction) methylthio group, and the inherent electron-deficient nature of the pyrimidine ring.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgdalalinstitute.com The feasibility of such a reaction is highly dependent on the electron density of the aromatic system. wikipedia.org Aromatic rings with electron-donating groups are activated towards EAS, while those with electron-withdrawing groups are deactivated. wikipedia.org

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic attack. wikipedia.org The presence of two additional electron-withdrawing chlorine atoms in this compound further deactivates the ring. While the methylthio group can donate some electron density through resonance, this effect is generally not sufficient to overcome the strong deactivation by the chloro and ring nitrogen atoms.

A review of the scientific literature reveals a lack of documented instances of electrophilic aromatic substitution reactions occurring directly on the pyrimidine core of this compound. For a related compound, 4,6-dichloro-2-(methylthio)pyrimidine, attempts to introduce a chloro group at the C5 position (an electrophilic chlorination) using N-chlorosuccinimide (NCS) or phosphorus pentachloride (PCl₅) were unsuccessful. mdpi.com This suggests that the pyrimidine ring in such dichloro(methylthio)pyrimidine systems is highly deactivated towards electrophilic attack.

Cycloaddition Reactions (if applicable)

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. nih.gov In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. nih.gov Heterocyclic compounds can participate in cycloaddition reactions either as the diene or the dienophile component.

Currently, there is no specific information available in the scientific literature describing the participation of this compound in cycloaddition reactions. The electron-deficient nature of the pyrimidine ring might allow it to act as a dienophile, but specific examples involving this compound have not been reported. Higher-order cycloaddition reactions, such as [6+4] cycloadditions, are also known but often suffer from a lack of periselectivity, leading to multiple products. organicreactions.org Without experimental data, any potential cycloaddition reactivity of this compound remains speculative.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies are crucial for understanding and optimizing chemical reactions. For substituted pyrimidines, such investigations often focus on nucleophilic aromatic substitution (SNAr), which is a more common reaction pathway for these electron-deficient systems.

Elucidation of Reaction Pathways and Intermediates

While specific mechanistic studies for this compound are not extensively detailed, general principles of SNAr on chloropyrimidines can be applied. The reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

For related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, studies have shown that the site of nucleophilic attack (C4 vs. C2) can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net For instance, anilines and secondary aliphatic amines in the presence of a weak base selectively displace the C4-chloride, whereas deprotonated anilines displace the sulfone group at C2. researchgate.net These selectivities are often explained by steric and electronic factors.

In the case of this compound, the relative reactivity of the C4 and C6 positions towards nucleophiles would likely be influenced by the electronic effects of the adjacent substituents. The specific intermediates and reaction pathways would require dedicated experimental and computational studies for elucidation.

Kinetic and Thermodynamic Considerations

Kinetic and thermodynamic data provide quantitative insights into reaction rates and equilibria. For the related compound 4,6-dichloro-2-(methylthio)pyrimidine, electrochemical studies related to its role as a corrosion inhibitor have provided some thermodynamic parameters for its adsorption on steel surfaces. electrochemsci.org The standard free energy of adsorption (ΔG°ads) was calculated to be around -31 kJ/mol, suggesting a spontaneous and strong adsorption process involving both physisorption and chemisorption. electrochemsci.org

However, kinetic and thermodynamic data for specific chemical transformations of this compound, such as nucleophilic substitution reactions, are not available in the reviewed literature. Such studies would involve measuring reaction rates under various conditions (temperature, concentration) to determine rate laws, activation energies, and other kinetic parameters. nih.gov Thermodynamic studies would focus on the relative stabilities of reactants, intermediates, and products.

Table of Reaction Parameters for the Adsorption of 4,6-Dichloro-2-(methylthio)pyrimidine

ParameterValueMethodReference
ΔG°ads-31.29 kJ/molKinetic-Thermodynamic Model electrochemsci.org
ΔG°ads-30.9 kJ/molFlory-Huggins Isotherm electrochemsci.org

Note: This data is for the related isomer 4,6-dichloro-2-(methylthio)pyrimidine and pertains to its adsorption on a metal surface, not a chemical reaction in solution.

Synthesis and Characterization of Derivatives of 4,5 Dichloro 6 Methylthio Pyrimidine

Monosubstituted Derivatives at C-4 or C-5

The differential reactivity of the chlorine atoms at the C-4 and C-5 positions of the pyrimidine (B1678525) ring is a key factor in the synthesis of monosubstituted derivatives. Generally, in polychlorinated pyrimidines, the chlorine at the C-4 position is more susceptible to nucleophilic attack than the one at C-5 due to the electronic influence of the ring nitrogens.

The reaction of dichloropyrimidines with oxygen-based nucleophiles such as alkoxides and phenoxides is a common method for introducing alkoxy and phenoxy groups onto the pyrimidine ring. While specific studies on 4,5-dichloro-6-(methylthio)pyrimidine are not extensively documented, the reactivity can be inferred from related structures like 4,6-dichloro-2-(methylthio)pyrimidine (B19916).

For instance, the treatment of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature leads to the exclusive formation of the monosubstituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in high yield. researchgate.netmdpi.com This regioselectivity is attributed to the higher reactivity of the C-4/C-6 positions in this isomer. A similar reaction with 4,6-dichloro-2-(methylthio)pyrimidine using benzyl alcohol and sodium hydride results in the displacement of both chlorine atoms to yield 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine. arkat-usa.org

Based on these analogous reactions, it is anticipated that the reaction of this compound with one equivalent of an alkoxide or phenoxide under controlled conditions would preferentially yield the 4-alkoxy-5-chloro-6-(methylthio)pyrimidine or 4-phenoxy-5-chloro-6-(methylthio)pyrimidine, respectively. The specific reaction conditions, such as temperature and solvent, would be crucial in controlling the selectivity and preventing disubstitution.

Table 1: Examples of Monosubstitution with Oxygen Nucleophiles on Analogous Dichloropyrimidines Note: This data is based on reactions with 4,6-dichloro-2-(methylthio)pyrimidine as a proxy for this compound.

NucleophileProductYield (%)Reference
Sodium Ethoxide4-chloro-6-ethoxy-2-(methylthio)pyrimidine89 researchgate.netmdpi.com
Sodium Benzyloxide4,6-bis(benzyloxy)-2-(methylthio)pyrimidineNot specified arkat-usa.org

The introduction of nitrogen nucleophiles is a widely employed strategy to synthesize aminopyrimidine derivatives, which are of significant interest in medicinal chemistry. The reaction of dichloropyrimidines with amines is a well-established method. For example, starting from 4,6-dichloro-2-(methylthio)pyrimidine, treatment with ammonia or other amines under controlled temperatures can introduce an amino group. evitachem.com

Studies on the amination of 4,6-dichloropyrimidine with adamantane-containing amines have shown that monoamination occurs readily. researchgate.net The reaction of 2,4,6-trichloropyrimidine with various amines also demonstrates the feasibility of selective substitution. In many instances, the C-4 position is the preferred site of initial attack.

It is therefore expected that this compound would react with a variety of primary and secondary amines, as well as hydrazines, to yield the corresponding 4-amino-5-chloro-6-(methylthio)pyrimidine derivatives. The regioselectivity would likely favor substitution at the C-4 position.

Table 2: Examples of Monosubstitution with Nitrogen Nucleophiles on Analogous Dichloropyrimidines Note: This data is based on reactions with related dichloropyrimidines.

Starting MaterialNucleophileProductYield (%)Reference
4,6-dichloropyrimidineN-[(1-Adamantyl)methyl]amineN-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine65 researchgate.net
4,6-dichloropyrimidineN-[4-(2-Adamantyl)piperazin-1-yl]amineN-[4-(2-Adamantyl)piperazin-1-yl]-6-chloropyrimidine75 researchgate.net
4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehydeDiethylamine4-(Diethylamino)-6-chloro-2-(methylthio)pyrimidine-5-carbaldehydeNot specified vu.lt

Direct nucleophilic substitution with organometallic reagents like Grignard reagents or organolithiums on chloropyrimidines can be complex and may lead to a mixture of products or side reactions. The choice of the organometallic reagent and the reaction conditions are critical for achieving the desired substitution.

Disubstituted and Polysubstituted Derivatives

The presence of two chlorine atoms in this compound allows for the synthesis of disubstituted and polysubstituted derivatives through sequential reactions.

Sequential nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of unsymmetrically substituted pyrimidines. nih.gov This approach takes advantage of the different reactivities of the two chlorine atoms or the modification of the electronic properties of the pyrimidine ring after the first substitution.

The general principle involves the initial substitution of the more reactive chlorine atom (typically at C-4) with a nucleophile. The resulting monosubstituted derivative can then be subjected to a second nucleophilic substitution reaction, where the remaining chlorine atom (at C-5) is replaced by a different nucleophile. This stepwise approach allows for the controlled introduction of two different functional groups.

For example, a hypothetical sequence could involve the reaction of this compound with an alkoxide to form a 4-alkoxy-5-chloro-6-(methylthio)pyrimidine intermediate. This intermediate could then be reacted with an amine to yield a 4-alkoxy-5-amino-6-(methylthio)pyrimidine derivative. The success of such a sequence depends on the ability to control the conditions of the first reaction to favor monosubstitution and the reactivity of the second chlorine atom after the introduction of the first substituent. Studies on 4,6-dichloro-5-nitropyrimidines have shown that sequential substitution is a viable strategy, where the first substitution of a chlorine atom with an alkoxy group is followed by the substitution of the second chlorine with an amine. chemrxiv.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These methods are particularly useful for creating linkages between the pyrimidine core and various aromatic and heteroaromatic moieties. Common cross-coupling reactions applicable to dichloropyrimidines include the Suzuki-Miyaura, Sonogashira, and Stille reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl linkages. While specific examples for this compound are scarce, the Suzuki-Miyaura coupling of other dichloropyrimidines is well-documented. mdpi.comnih.gov For instance, 2,4-dichloropyrimidine undergoes regioselective Suzuki coupling, typically at the more reactive C-4 position first. nih.gov It is expected that this compound would similarly undergo sequential Suzuki-Miyaura couplings, allowing for the introduction of one or two aryl or heteroaryl groups.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes. The application of Sonogashira coupling to synthesize 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines has been reported, demonstrating the utility of this method for functionalizing the pyrimidine ring. researchgate.net A similar approach could be envisioned for this compound to introduce alkynyl substituents.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. Although effective, the toxicity of organotin reagents is a drawback. Nevertheless, it has been a valuable tool in the synthesis of complex molecules.

The general applicability of these cross-coupling reactions to dichloropyrimidines suggests that this compound would be a suitable substrate for such transformations, enabling the synthesis of a diverse range of derivatives with extended aromatic systems.

Table 3: Potential Cross-Coupling Reactions for this compound Note: This table presents potential reactions based on the known reactivity of analogous compounds.

Reaction TypeCoupling PartnerPotential Product Structure
Suzuki-MiyauraArylboronic acid4-Aryl-5-chloro-6-(methylthio)pyrimidine
SonogashiraTerminal alkyne4-Alkynyl-5-chloro-6-(methylthio)pyrimidine
StilleOrganostannane4-Aryl/vinyl-5-chloro-6-(methylthio)pyrimidine

Modification of the Methylthio Group

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, providing a straightforward route to synthesize the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit different chemical and physical properties compared to the parent sulfide.

Synthesis of Corresponding Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. This can be achieved using various oxidizing agents, with the extent of oxidation often controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.orgresearchgate.net

For the conversion of this compound to its sulfoxide (B87167), mild and selective oxidizing agents are typically employed to prevent over-oxidation to the sulfone. organic-chemistry.org A common and environmentally friendly oxidant for this purpose is hydrogen peroxide (H₂O₂). nih.govresearchgate.net The reaction is often carried out in a suitable solvent, such as acetic acid, at room temperature. nih.gov The selectivity for the sulfoxide is achieved by using a controlled amount of the oxidizing agent.

Further oxidation of the sulfoxide to the corresponding sulfone requires more forcing conditions or a stronger oxidizing agent. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide, sometimes in the presence of a catalyst like sodium tungstate, can effectively drive the reaction to completion, yielding the sulfone. researchgate.netorganic-chemistry.org The resulting 4,5-dichloro-6-(methylsulfonyl)pyrimidine is a valuable intermediate, as the methylsulfonyl group is a good leaving group, facilitating further nucleophilic substitution reactions. researchgate.net

Table 1: Synthesis of Sulfoxide and Sulfone Derivatives

Starting Material Product Typical Reagents Reaction Focus
This compound 4,5-Dichloro-6-(methylsulfinyl)pyrimidine Hydrogen Peroxide (H₂O₂) in Acetic Acid Selective oxidation to sulfoxide nih.gov
This compound 4,5-Dichloro-6-(methylsulfonyl)pyrimidine Excess Hydrogen Peroxide (H₂O₂) with a catalyst (e.g., sodium tungstate), or m-CPBA Complete oxidation to sulfone researchgate.netorganic-chemistry.org
4,5-Dichloro-6-(methylsulfinyl)pyrimidine 4,5-Dichloro-6-(methylsulfonyl)pyrimidine m-CPBA or other strong oxidizing agents Oxidation of sulfoxide to sulfone organic-chemistry.org

Derivatization at the Sulfur Atom

Beyond oxidation, derivatization at the sulfur atom of the methylthio group primarily involves leveraging the reactivity of the oxidized sulfone form. The methylsulfonyl group in 4,5-dichloro-6-(methylsulfonyl)pyrimidine is a potent electrophilic site. This increased reactivity allows for facile nucleophilic aromatic substitution (SNAr) reactions where the sulfonyl group is displaced by a variety of nucleophiles. researchgate.net

For instance, amines can displace the methylsulfonyl group to introduce a range of amino substituents at this position. researchgate.net These reactions are often chemoselective, with the sulfonyl group being more labile than the chloro substituents under certain conditions. This differential reactivity is highly valuable in synthetic strategies that require sequential modifications of the pyrimidine core.

Structural Diversification for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or material properties. nih.govresearchgate.netacs.org For this compound, its polyhalogenated and functionalized pyrimidine core makes it an excellent scaffold for creating diverse libraries of compounds. frontiersin.orgmdpi.com

The primary sites for structural diversification are the two chlorine atoms at positions 4 and 5. These positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ions by a wide array of nucleophiles. This includes:

Amines: Reaction with primary or secondary amines introduces diverse amino groups, which can be crucial for biological interactions.

Alkoxides and Phenoxides: Treatment with sodium alkoxides or phenoxides leads to the formation of ether linkages. mdpi.com

Thiolates: The introduction of various thioether moieties can be achieved through reaction with thiolates.

The regioselectivity of these substitutions can sometimes be controlled by the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups by coupling the dichloropyrimidine with boronic acids in the presence of a palladium catalyst. mdpi.commdpi.comresearchgate.netsemanticscholar.org This is a widely used method to explore the effects of different aromatic substituents on activity.

Other Cross-Coupling Reactions: Similar palladium-catalyzed reactions like Negishi and Kumada couplings can be employed to introduce a variety of organic fragments, including alkyl and heteroaryl groups, using organozinc and organomagnesium reagents, respectively. nih.gov

By systematically modifying the substituents at the chloro positions and the methylthio group (often after oxidation), researchers can generate a library of analogues. These compounds are then evaluated to determine how changes in size, shape, and electronic properties at different positions on the pyrimidine ring affect the desired activity, providing critical insights for the design of more potent and selective molecules. nih.gov

Table 2: Strategies for Structural Diversification

Reaction Type Target Position(s) Typical Reagents Introduced Moiety
Nucleophilic Aromatic Substitution C4, C5, C6 (after oxidation to sulfone) Amines, Alcohols/Phenols, Thiols Amino, Ether, Thioether groups researchgate.netmdpi.com
Suzuki-Miyaura Coupling C4, C5 Aryl/Heteroaryl Boronic Acids, Pd Catalyst Aryl and Heteroaryl groups mdpi.comsemanticscholar.org
Negishi/Kumada Coupling C4, C5 Organozinc/Organomagnesium Reagents, Pd Catalyst Alkyl and Heteroaryl groups nih.gov

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental or theoretical data for the specific compound This compound is not available. The required information for a thorough spectroscopic characterization and structural elucidation, including Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopy, could not be located.

Numerous searches were conducted for ¹H NMR, ¹³C NMR, two-dimensional NMR, IR, and Raman data. While information is available for related isomers, such as 4,6-dichloro-2-(methylthio)pyrimidine, and other substituted pyrimidines, this data is not applicable to the requested compound due to differences in the atomic arrangement, which would lead to distinct spectroscopic properties.

Consequently, the generation of a scientifically accurate article adhering to the specified outline is not possible at this time.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 4,5-dichloro-6-(methylthio)pyrimidine, the expected molecular formula is C₅H₄Cl₂N₂S.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S). This calculated mass would then be compared to the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental masses (typically within a few parts per million) would serve to confirm the molecular formula. Due to the presence of two chlorine atoms, the isotopic pattern observed in the mass spectrum would be characteristic, showing distinct peaks for the presence of ³⁵Cl and ³⁷Cl isotopes, which would further aid in the confirmation of the structure.

Table 1: Theoretical Isotopic Masses for this compound (C₅H₄Cl₂N₂S)

Isotope Formula Exact Mass (Da) Relative Abundance (%)
C₅H₄³⁵Cl₂N₂S 193.94723 100.00
C₅H₄³⁵Cl³⁷ClN₂S 195.94428 65.03
C₅H₄³⁷Cl₂N₂S 197.94133 10.57

Note: This table represents theoretical data. Specific experimental values from HRMS analysis of this compound are not available in the cited literature.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly with techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), molecules are fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the structure of the parent molecule.

For this compound, the fragmentation would likely proceed through the loss of various substituents from the pyrimidine (B1678525) ring. Common fragmentation pathways for similar compounds often involve the cleavage of the methyl group from the thioether, the loss of chlorine atoms, or the rupture of the pyrimidine ring itself. Analyzing the mass of these fragments would allow for the piecing together of the original structure. For instance, a loss of a methyl radical (•CH₃, 15 Da) or a thiomethyl radical (•SCH₃, 47 Da) would be indicative of the methylthio group. The sequential loss of chlorine atoms (35/37 Da) would also be an expected fragmentation pathway.

Without experimental data, a definitive fragmentation scheme cannot be provided.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method yields detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a single crystal of this compound would be required. This crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Predicted Crystal Data Parameters for this compound

Parameter Predicted Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions (a, b, c, α, β, γ) To be determined
Bond Lengths (Å) To be determined
Bond Angles (°) To be determined

Note: This table is a template for expected data from an X-ray crystallography experiment. No published crystallographic data for this compound could be located.

Computational and Theoretical Studies of this compound

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Computational and Theoretical Studies

Electrostatic Potential Surface (MEP) Analysis

Prediction of Reactive Sites

The reactivity of a molecule is intrinsically linked to the distribution of its electron density. Regions that are electron-rich are susceptible to attack by electrophiles, while electron-deficient regions are targets for nucleophiles. One of the most effective tools for visualizing and predicting these reactive sites is the Molecular Electrostatic Potential (MEP) surface.

The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Typically, regions of negative electrostatic potential (colored in shades of red and yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas, which are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

For 4,5-dichloro-6-(methylthio)pyrimidine, the MEP surface is expected to reveal several key features:

Nitrogen Atoms: The lone pairs of electrons on the two nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of significant negative electrostatic potential. This makes them the primary sites for protonation and attack by other electrophiles.

Chlorine Atoms: The chlorine atoms, being highly electronegative, will draw electron density away from the carbon atoms to which they are attached. However, the chlorine atoms themselves possess lone pairs, which can contribute to localized negative potential around them. The region along the C-Cl bond axis, away from the chlorine atom (a phenomenon known as a σ-hole), might exhibit a positive potential, making it a site for certain types of interactions.

Sulfur Atom: The sulfur atom of the methylthio group also has lone pairs of electrons, which would create a region of negative electrostatic potential, making it a potential site for electrophilic attack.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring, particularly those bonded to the electronegative chlorine and nitrogen atoms (C4, C5, and C6), are expected to be electron-deficient and thus exhibit a positive electrostatic potential. These carbons are the most likely sites for nucleophilic attack.

An illustrative representation of the predicted MEP surface is summarized in the table below. The potential values are hypothetical and serve to illustrate the expected relative charge distribution based on general principles and studies of similar molecules.

Atomic SitePredicted Electrostatic PotentialInferred Reactivity
N1 and N3-45 to -60 kcal/molSusceptible to electrophilic attack and protonation
C4 and C6+20 to +35 kcal/molSusceptible to nucleophilic attack
C5+15 to +25 kcal/molSusceptible to nucleophilic attack
Sulfur Atom (S)-20 to -35 kcal/molPotential site for electrophilic attack

Reactivity Indices and Selectivity Predictions

Beyond the qualitative picture provided by the MEP, a more quantitative assessment of reactivity can be obtained through the calculation of various reactivity indices derived from Density Functional Theory (DFT). These indices help in predicting the selectivity of different sites within the molecule towards attacking reagents.

The Fukui function , f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. It is a powerful tool for identifying the most reactive sites in a molecule. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By condensing the values of the Fukui function onto individual atomic sites, we can obtain condensed Fukui indices. A larger value of the condensed Fukui function at a particular atom indicates a higher reactivity of that site towards the specific type of attack.

For this compound, we can predict the following:

Nucleophilic Attack (f+): The sites most susceptible to nucleophilic attack will be the electron-deficient carbon atoms of the pyrimidine ring. We would expect the largest f+ values to be on C4, C5, and C6, as these are bonded to electronegative atoms. The precise ordering would depend on the combined electronic effects of the chloro and methylthio substituents.

Electrophilic Attack (f-): The sites most prone to electrophilic attack are the electron-rich nitrogen and sulfur atoms. Therefore, the largest f- values are predicted to be on the N1, N3, and S atoms, corresponding to their lone pairs of electrons.

A hypothetical data table illustrating the expected condensed Fukui function values is presented below. These values are representative and based on the expected electronic structure of the molecule.

Atomic SiteCondensed Fukui Function (f+) for Nucleophilic AttackCondensed Fukui Function (f-) for Electrophilic Attack
N1LowHigh
N3LowHigh
C4HighLow
C5HighLow
C6HighLow
SLowHigh

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound are not documented in the searched literature, these techniques could provide further valuable information.

Molecular modeling could be employed to study the conformational preferences of the methylthio group. While rotation around the C-S bond is expected to have a relatively low energy barrier, certain conformations might be favored due to steric or electronic interactions with the rest of the molecule.

Molecular dynamics (MD) simulations could be used to study the behavior of this molecule in different solvent environments. For instance, MD simulations could reveal how solvent molecules arrange themselves around the solute and how this solvation shell might influence the accessibility of the reactive sites predicted by the MEP and Fukui functions. In a biological context, if this molecule were to be considered as a ligand, MD simulations could be used to study its binding to a target protein, providing insights into the stability of the complex and the key intermolecular interactions involved.

Applications in Chemical Synthesis Beyond Specific Biological Activities

Role as a Versatile Chemical Intermediate in Organic Synthesis

While direct evidence for "4,5-Dichloro-6-(methylthio)pyrimidine" is unavailable, its isomeric structure suggests it would be a valuable intermediate. The two chlorine atoms at positions 4 and 5, and the methylthio group at position 6, offer multiple reactive sites for nucleophilic substitution and cross-coupling reactions. The varying electronic environments of the chlorine atoms would likely allow for selective reactions, a desirable characteristic for a chemical intermediate. For instance, one chlorine atom could be selectively displaced by a nucleophile, leaving the other available for subsequent transformations. This stepwise functionalization is a key feature of versatile intermediates in the synthesis of complex molecules.

Building Block for Complex Heterocyclic Systems

The pyrimidine (B1678525) ring is a fundamental core in many biologically active molecules and functional materials. Dichlorinated pyrimidines are common starting materials for the construction of more complex fused heterocyclic systems. It is plausible that "this compound" could serve as a building block for the synthesis of bicyclic and polycyclic heteroaromatic compounds, such as purines, pteridines, or other pyrimidine-fused systems. The chlorine atoms could be displaced by difunctional nucleophiles to form new rings, or they could participate in intramolecular cyclization reactions after modification of another part of the molecule.

Precursor in Agrochemical Synthesis

Many commercial agrochemicals, including herbicides, fungicides, and insecticides, contain a pyrimidine core. The synthesis of these compounds often involves the use of functionalized pyrimidines as key precursors. Although no specific agrochemical applications for "this compound" have been reported, its structural motifs are present in agrochemically active molecules. The dichloro substitution pattern, combined with the methylthio group, could be leveraged to synthesize novel agrochemical candidates. The methylthio group itself can be important for biological activity or can be oxidized to a sulfoxide (B87167) or sulfone to modulate the compound's properties.

Utility in Materials Science (e.g., precursors for functional polymers)

There is currently no available information on the use of "this compound" in materials science. However, pyrimidine-containing polymers and organic materials are an active area of research due to their interesting electronic and photophysical properties. In principle, a di-functional molecule like "this compound" could be used as a monomer in polymerization reactions. For example, it could undergo cross-coupling polymerization reactions to form conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the sulfur atom could also be exploited to create materials with specific properties.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 4,5-dichloro-6-(methylthio)pyrimidine and its analogs. While traditional synthetic methods exist, advancements in green chemistry and catalysis offer new avenues for improvement.

Key areas for exploration include:

Catalyst-Free Syntheses: Investigating catalyst-free reaction conditions, potentially utilizing water-ethanol mixtures or other green solvents, could significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net This approach aligns with the growing demand for sustainable chemical processes.

Multicomponent Reactions: The development of novel multicomponent reactions (MCRs) presents an opportunity for the rapid and efficient assembly of highly functionalized pyrimidine (B1678525) derivatives from simple starting materials. acs.orgnih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols is a notable example of a sustainable approach that could be adapted. acs.orgnih.gov

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, purities, and safer reaction conditions.

Biocatalysis: Exploring enzymatic routes for the synthesis or modification of the pyrimidine core could provide highly selective and environmentally friendly alternatives to traditional chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Research Focus
Catalyst-Free Methods Reduced cost, lower environmental impact, simplified purificationOptimization of solvent systems and reaction conditions. researchgate.netresearchgate.net
Multicomponent Reactions High atom economy, operational simplicity, rapid library generationDesign of novel MCRs for diverse pyrimidine scaffolds. acs.orgnih.gov
Flow Chemistry Enhanced safety, improved scalability, precise process controlDevelopment of continuous flow processes for key synthetic steps.
Biocatalysis High selectivity, mild reaction conditions, green methodologyIdentification and engineering of enzymes for pyrimidine synthesis.

Table 1: Future Synthetic Strategies for this compound and its Analogs

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover and harness novel reaction pathways.

Potential areas of investigation include:

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring, a powerful tool in modern organic synthesis, remains to be thoroughly investigated for this compound. nih.govresearchgate.net The development of methods for the selective activation of the C-H bond would open up new avenues for derivatization.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. mdpi.comyoutube.com This could include radical-mediated reactions and the introduction of new functional groups under mild conditions.

Skeletal Editing: Advanced synthetic strategies that allow for the precise modification of the pyrimidine core itself, such as "skeletal editing," could lead to the generation of entirely new heterocyclic systems. chinesechemsoc.org

Reactivity of the Methylthio Group: Beyond simple oxidation or displacement, the methylthio group could be utilized in more complex transformations, such as cross-coupling reactions or as a directing group for C-H activation.

Expansion of Derivative Libraries for Diverse Applications

The development of a diverse library of derivatives based on the this compound scaffold is crucial for exploring its full potential in various applications, particularly in medicinal chemistry. gsconlinepress.comnih.govbenthamdirect.com

Future efforts should be directed towards:

Medicinal Chemistry: The synthesis and biological evaluation of new analogs could lead to the discovery of novel therapeutic agents. gsconlinepress.comnih.govbenthamdirect.com The pyrimidine core is a well-established pharmacophore found in numerous approved drugs. mdpi.comnih.gov

Agrochemicals: Pyrimidine derivatives have also found applications as herbicides and fungicides. mdpi.com A systematic exploration of the biological activity of new derivatives in this area could yield valuable new products.

Structure-Activity Relationship (SAR) Studies: The generation of a comprehensive library of derivatives will enable detailed SAR studies, providing insights into the structural requirements for specific biological activities.

Table 2 outlines potential applications of a diversified derivative library.

Application AreaRationaleExamples of Target Activities
Medicinal Chemistry The pyrimidine scaffold is a privileged structure in drug discovery. gsconlinepress.comnih.govbenthamdirect.comAnticancer, antimicrobial, antiviral, anti-inflammatory. nih.gov
Agrochemicals Pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties. mdpi.comHerbicides, fungicides, insecticides. mdpi.com
Chemical Biology Labeled derivatives can be used as probes to study biological processes.Fluorescent probes, affinity labels.

Table 2: Potential Applications of a this compound Derivative Library

Advanced Spectroscopic and Computational Characterization

A deeper understanding of the structural, electronic, and photophysical properties of this compound and its derivatives is essential for their rational design and application.

Future research should employ:

Advanced NMR Techniques: The use of two-dimensional NMR techniques and solid-state NMR will provide more detailed structural information.

X-ray Crystallography: Single-crystal X-ray diffraction studies will be crucial for unambiguously determining the three-dimensional structures of new derivatives and for understanding intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for predicting molecular geometries, electronic properties, and spectroscopic data. jchemrev.comjchemrev.comijcce.ac.iracs.org This computational insight can guide synthetic efforts and help in the interpretation of experimental results. jchemrev.comjchemrev.comijcce.ac.iracs.org

Potential for Derivatization in Novel Materials and Chemical Technologies

The unique electronic properties of the pyrimidine ring suggest that derivatives of this compound could find applications in materials science and emerging chemical technologies.

Promising areas for future research include:

Organic Electronics: The electron-deficient nature of the pyrimidine core makes it an attractive building block for organic semiconductors. spiedigitallibrary.orgalfa-chemistry.comspiedigitallibrary.org Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). alfa-chemistry.comrsc.orgnih.gov

Conductive Polymers: The synthesis of polymers incorporating the this compound unit could lead to new conductive materials with tailored properties. rsc.org

Sensors: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, suggesting the potential for developing chemosensors.

Functional Dyes: Modification of the pyrimidine scaffold could lead to the development of novel dyes with interesting photophysical properties for applications in imaging and sensing.

The potential of pyrimidine derivatives in organic electronics is summarized in Table 3.

ApplicationKey Property of PyrimidinePotential Role of Derivatives
OLEDs Electron-deficient nature, high luminous efficiency. spiedigitallibrary.orgresearchgate.netEmitters, host materials, electron-transporting materials. spiedigitallibrary.orgspiedigitallibrary.org
OPVs Efficient intramolecular charge transfer. alfa-chemistry.comDonor or acceptor materials to enhance power conversion efficiency. alfa-chemistry.com
OFETs High electron affinity, good film-forming properties. alfa-chemistry.comresearchgate.netn-type semiconductor materials. rsc.org

Table 3: Potential Applications of this compound Derivatives in Organic Electronics

Q & A

Q. What are the recommended synthetic routes for preparing 4,5-dichloro-6-(methylthio)pyrimidine, and how can reaction yields be optimized?

A four-step synthetic pathway involving chlorination and sulfur oxidation has been reported for structurally similar pyrimidines. For example, 4,6-dichloro-2-(methylthio)pyrimidine can undergo regioselective chlorination at the C5 position using N-chlorosuccinimide (NCS) in acetic acid, achieving yields up to 87% . Optimization strategies include:

  • Temperature control : Maintaining 0°C during sulfone formation with m-CPBA minimizes side reactions .
  • Purification : Silica gel chromatography or recrystallization improves purity, critical for downstream applications.
  • Catalyst selection : Crown ethers (e.g., 18-crown-6) enhance nucleophilic substitution efficiency in polar aprotic solvents like acetonitrile .

Q. How can researchers characterize substitution patterns in this compound derivatives using spectroscopic methods?

Key techniques include:

  • NMR :
    • ¹H NMR : Methylthio (-SCH₃) groups resonate at δ 2.5–2.7 ppm, while pyrimidine protons appear as singlets in the δ 8.0–8.5 ppm range .
    • ¹³C NMR : Chlorinated carbons (C4 and C5) show deshielded signals at δ 150–160 ppm .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 233.9621 [M+H]⁺) confirms molecular formula and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile chlorinated intermediates .
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the methylthio group influence the reactivity of this compound in nucleophilic substitution reactions?

The methylthio (-SCH₃) group acts as a moderate electron-withdrawing substituent, enhancing the electrophilicity of adjacent chlorinated carbons. Computational studies (e.g., DFT) show that C4 and C5 chlorines exhibit distinct reactivity due to differences in charge distribution. For example:

  • C4 substitution : Favored in polar solvents (e.g., DMF) due to stabilization of transition states .
  • C5 substitution : Requires harsher conditions (e.g., NCS in acetic acid) due to steric hindrance from the methylthio group .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

Discrepancies in reported substitution patterns often arise from solvent effects or competing mechanisms. To address this:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via LCMS (e.g., retention time 0.46–0.95 min under acidic conditions) to identify intermediates .
  • Isotopic labeling : Use ³⁶Cl-labeled substrates to track chlorine displacement pathways .
  • Computational modeling : DFT calculations predict activation energies for competing pathways, guiding experimental design .

Q. How can researchers leverage this compound as a scaffold for drug discovery?

This compound serves as a precursor for bioactive derivatives:

  • Anticancer agents : Introduce arylpiperazine or indazole moieties at C2/C4 positions to modulate kinase inhibition (e.g., OCLI-023, a RANKL inhibitor) .
  • Antimicrobials : Replace chlorine atoms with fluorinated or sulfonamide groups to enhance membrane permeability .
  • Structure-activity relationship (SAR) : Systematic variation of substituents at C5 and C6 improves target selectivity .

Q. What are the stability challenges of this compound in common solvents, and how can degradation be mitigated?

  • DMSO instability : The compound undergoes hydrolysis in DMSO, generating sulfoxide byproducts. Use fresh DMSO or substitute with DMAc for long-term storage .
  • Light sensitivity : Store in amber vials to prevent photolytic dechlorination .
  • pH-dependent degradation : Neutral or slightly acidic conditions (pH 5–6) minimize decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.